molecular formula C7H13NO2 B071620 Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate CAS No. 170421-23-5

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate

Cat. No.: B071620
CAS No.: 170421-23-5
M. Wt: 143.18 g/mol
InChI Key: RGXCCQQWSIEIEF-PHDIDXHHSA-N
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Description

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. This method allows for the selective formation of the (1R,2R) isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a critical role in its binding affinity and selectivity. It can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl (1S,2S)-2-aminocyclopentane-1-carboxylate: This isomer has different stereochemistry, leading to distinct reactivity and biological activity.

    Cyclopentane derivatives: Other cyclopentane-based compounds may share some structural similarities but differ in their functional groups and applications.

Properties

IUPAC Name

methyl (1R,2R)-2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXCCQQWSIEIEF-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563139
Record name Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170421-23-5
Record name Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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